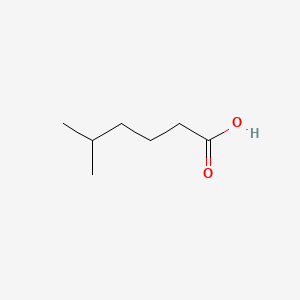

5-Methylhexanoic acid

Description

5-Methylhexanoic acid is a natural product found in Salvia dorisiana, Juglans nigra, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

5-methylhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-6(2)4-3-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPUGCYGQWGLJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044252 |

Source

|

| Record name | 5-Methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, liquid with a cheese fermented odour |

Source

|

| Record name | 5-Methylhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 5-Methylhexanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/647/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water; miscible with fat |

Source

|

| Record name | 5-Methylhexanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/647/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.912 (24°) |

Source

|

| Record name | 5-Methylhexanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/647/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

628-46-6, 1330-19-4 |

Source

|

| Record name | 5-Methylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHYLHEXANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexanoic acid, 5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL HEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1AK4X34C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methylhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< -25 °C |

Source

|

| Record name | 5-Methylhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

5-Methylhexanoic Acid Metabolism: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

5-Methylhexanoic acid, a branched-chain fatty acid (BCFA) found in various natural sources and as a metabolic byproduct of gut microbiota, is increasingly recognized for its role in cellular energy homeostasis and potential signaling functions. This in-depth technical guide provides a comprehensive overview of the metabolic pathways involving this compound, from its catabolism via a modified β-oxidation pathway to its interaction with the gut microbiome. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the physiological and pathological significance of this unique fatty acid. We will delve into the enzymatic machinery, metabolic intermediates, and regulatory mechanisms governing its fate within the cell. Furthermore, this guide provides detailed, field-proven experimental protocols for the robust analysis of this compound metabolism, including in vitro fatty acid oxidation assays and advanced mass spectrometry-based analytical techniques.

Introduction: The Significance of this compound

This compound, also known as isoheptanoic acid, is a seven-carbon medium-chain fatty acid characterized by a methyl group at the fifth carbon position.[1][2][3] Its presence has been reported in various foods, including dairy products and certain fruits, and it is a known metabolite produced by the gut microbiota through the fermentation of branched-chain amino acids.[4][5] As a BCFA, this compound possesses unique physicochemical properties that influence its metabolic processing and biological activity.[4] Beyond its role as an energy substrate, emerging evidence suggests that BCFAs can act as signaling molecules, influencing cellular processes and host-microbe interactions.[6] A thorough understanding of its metabolic pathway is therefore crucial for elucidating its role in health and disease, and for exploring its potential as a therapeutic target or biomarker.

The Catabolic Pathway: Modified β-Oxidation of this compound

The primary catabolic route for this compound is a modified version of the mitochondrial β-oxidation pathway, which is responsible for the breakdown of straight-chain fatty acids.[7][8] However, the branched nature of this compound necessitates the involvement of specialized enzymes to handle the methyl group. The process can be conceptually divided into activation, mitochondrial transport, and the core β-oxidation spiral.

Activation and Mitochondrial Transport

Before catabolism, this compound must be activated in the cytoplasm by the addition of a coenzyme A (CoA) molecule. This reaction is catalyzed by an acyl-CoA synthetase , forming 5-methylhexanoyl-CoA.[5]

For entry into the mitochondrial matrix, where β-oxidation occurs, long-chain fatty acyl-CoAs typically rely on the carnitine shuttle.[5] While medium-chain fatty acids can sometimes cross the mitochondrial membrane independently, the involvement of the carnitine shuttle, particularly for branched-chain variants, is a critical regulatory step.[9]

Diagram: Activation and Transport of this compound into the Mitochondria

Caption: Cytoplasmic activation and mitochondrial import of this compound.

The β-Oxidation Spiral: A Modified Approach

Once inside the mitochondrial matrix, 5-methylhexanoyl-CoA enters the β-oxidation spiral. The initial cycles proceed similarly to that of straight-chain fatty acids, involving a recurring four-step process.[8][10]

Table 1: Standard β-Oxidation Reactions

| Step | Reaction | Enzyme | Cofactor |

| 1 | Dehydrogenation | Acyl-CoA Dehydrogenase | FAD |

| 2 | Hydration | Enoyl-CoA Hydratase | H₂O |

| 3 | Dehydrogenation | 3-Hydroxyacyl-CoA Dehydrogenase | NAD⁺ |

| 4 | Thiolysis | β-Ketoacyl-CoA Thiolase | CoA |

The presence of the methyl group at the 5-position does not interfere with the initial cycles of β-oxidation. However, as the carbon chain is shortened, the methyl group will eventually be located at the β-carbon (C3), posing a steric hindrance to the standard enzymatic machinery.[7]

The Fate of the Branched Intermediate

After two rounds of β-oxidation, 5-methylhexanoyl-CoA is converted to 3-methylbutyryl-CoA. At this point, the standard β-oxidation pathway is halted. The metabolism of this branched intermediate likely proceeds through a pathway analogous to the degradation of the branched-chain amino acid valine, which also produces propionyl-CoA.[11]

Diagram: Proposed β-Oxidation Pathway for this compound

Caption: Proposed metabolic fate of this compound via β-oxidation.

The conversion of propionyl-CoA to succinyl-CoA, which can then enter the Krebs cycle, involves the following key enzymes:

-

Propionyl-CoA Carboxylase: A biotin-dependent enzyme that carboxylates propionyl-CoA to D-methylmalonyl-CoA.

-

Methylmalonyl-CoA Epimerase: Converts D-methylmalonyl-CoA to L-methylmalonyl-CoA.

-

Methylmalonyl-CoA Mutase: A vitamin B12-dependent enzyme that rearranges L-methylmalonyl-CoA to succinyl-CoA.

The Role of Gut Microbiota

The gut microbiome plays a significant role in the metabolism of branched-chain fatty acids.[12] Certain species of gut bacteria can produce this compound and other BCFAs through the fermentation of branched-chain amino acids like leucine.[5] Conversely, the gut microbiota can also degrade BCFAs, influencing their systemic bioavailability.[12] The composition of the gut microbiota can therefore significantly impact the host's exposure to this compound, with potential implications for metabolic health.[12]

Regulation of this compound Metabolism

The catabolism of this compound is subject to intricate regulatory mechanisms to maintain energy homeostasis. Key regulatory points include:

-

Substrate Availability: The concentration of this compound, whether from dietary intake or microbial production, is a primary determinant of its metabolic rate.

-

Hormonal Control: Hormones such as insulin and glucagon regulate fatty acid oxidation in response to the body's energy status.

-

Transcriptional Regulation: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating the expression of genes involved in fatty acid metabolism.[12]

-

Allosteric Regulation: The activity of key enzymes in the β-oxidation pathway can be allosterically modulated by the levels of intermediates and end-products, such as the ratios of NADH/NAD+ and acetyl-CoA/CoA.[5]

Experimental Protocols for Studying this compound Metabolism

In Vitro Fatty Acid Oxidation Assay

This protocol provides a method for measuring the rate of this compound oxidation in cultured cells.

Materials:

-

Cultured cells (e.g., hepatocytes, myotubes)

-

Seahorse XFp Cell Culture Miniplates

-

XF Base Medium

-

L-glutamine, Sodium pyruvate, Glucose

-

This compound

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Seahorse XFp Analyzer

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XFp Cell Culture Miniplate at an appropriate density and allow them to adhere overnight.

-

Substrate Preparation: Prepare a stock solution of this compound complexed to BSA.

-

Assay Medium Preparation: Prepare XF Base Medium supplemented with L-glutamine, sodium pyruvate, and glucose.

-

Cell Treatment: Replace the cell culture medium with the assay medium containing the this compound-BSA complex.

-

Seahorse XFp Analysis: Place the cell culture miniplate into the Seahorse XFp Analyzer and perform a mitochondrial stress test to measure the oxygen consumption rate (OCR). An increase in OCR upon addition of this compound is indicative of its oxidation.

-

Data Analysis: Analyze the OCR data to determine the rate of fatty acid oxidation.

Diagram: Experimental Workflow for In Vitro Fatty Acid Oxidation Assay

Caption: Workflow for assessing this compound oxidation in vitro.

Mass Spectrometry-Based Analysis of Metabolites

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the identification and quantification of this compound and its metabolites.[13][14]

Sample Preparation:

-

Extraction: Extract lipids from biological samples (e.g., plasma, cell lysates, fecal samples) using a suitable organic solvent system (e.g., Folch extraction).

-

Derivatization (for GC-MS): Convert fatty acids to their more volatile methyl ester derivatives (FAMEs) using a reagent such as BF₃-methanol.[15]

GC-MS Analysis:

-

Column: Use a polar capillary column (e.g., DB-225ms) for optimal separation of FAMEs.[15]

-

Ionization: Electron ionization (EI) is typically used.

-

Detection: Monitor for characteristic fragment ions of 5-methylhexanoate methyl ester.

LC-MS/MS Analysis:

-

Column: A C18 reversed-phase column is commonly used for the separation of fatty acids.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is effective for detecting fatty acids.

-

Detection: Use multiple reaction monitoring (MRM) for targeted and sensitive quantification of this compound and its expected intermediates.[16]

Table 2: Expected Mass Transitions for MRM Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 129.1 | 59.0 (loss of C₄H₈O) |

| 3-Methylpentanoyl-CoA | Dependent on ionization | Characteristic fragments |

| Propionyl-CoA | Dependent on ionization | Characteristic fragments |

Future Directions and Conclusion

The metabolic pathway of this compound represents a fascinating intersection of host and microbial metabolism. While the core principles of its catabolism are understood to follow a modified β-oxidation pathway, further research is needed to fully characterize the specific enzymes involved in handling its unique branched structure. The development of targeted analytical methods will be instrumental in precisely mapping the metabolic flux through this pathway and in identifying its downstream signaling effects. A deeper understanding of the interplay between dietary intake, gut microbiota composition, and this compound metabolism will undoubtedly open new avenues for therapeutic intervention in a range of metabolic diseases.

References

-

Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

-

A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). (2016). Journal of Visualized Experiments. Retrieved February 10, 2026, from [Link]

-

Fillmore, N., Alrob, O. A., & Lopaschuk, G. D. (2019). Fatty Acid beta-Oxidation. AOCS Lipid Library. Retrieved February 10, 2026, from [Link]

-

A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids. (2017). PLOS ONE. Retrieved February 10, 2026, from [Link]

-

Scott, A. I. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. In Methods in Molecular Biology (pp. 501–508). Springer US. Retrieved February 10, 2026, from [Link]

-

Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4 | Our Biochemistry. (2020, February 27). Our Biochemistry. Retrieved February 10, 2026, from [Link]

-

Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry | Request PDF. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Oxidation of Fatty Acids. (2023, August 31). Biology LibreTexts. Retrieved February 10, 2026, from [Link]

-

Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. (2018). Journal of Visualized Experiments. Retrieved February 10, 2026, from [Link]

-

Showing Compound this compound (FDB008226). (n.d.). FooDB. Retrieved February 10, 2026, from [Link]

-

Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins - MCAT Content. (n.d.). Jack Westin. Retrieved February 10, 2026, from [Link]

-

Oxidation of Branched-Chain Fatty Acids. (n.d.). SMPDB. Retrieved February 10, 2026, from [Link]

-

Houten, S. M., Violante, S., Ventura, F. V., & Wanders, R. J. A. (2016). The Biochemistry and Physiology of Mitochondrial Fatty Acid β-Oxidation and Its Genetic Disorders. Annual Review of Physiology, 78(1), 23–44. Retrieved February 10, 2026, from [Link]

-

Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Branched-chain amino acids alter cellular redox to induce lipid oxidation and reduce de novo lipogenesis in the liver. (2023). American Journal of Physiology-Endocrinology and Metabolism. Retrieved February 10, 2026, from [https://journals.physiology.org/doi/full/10.1152/ajpendo.002 branched-chain-amino-acids-alter-cellular-redox-to-induce-lipid-oxidation-and-reduce-de-novo-lipogenesis-in-the-liver]([Link] branched-chain-amino-acids-alter-cellular-redox-to-induce-lipid-oxidation-and-reduce-de-novo-lipogenesis-in-the-liver)

-

Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review. (2022). World Journal of Microbiology and Biotechnology. Retrieved February 10, 2026, from [Link]

-

Beta oxidation. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

-

Exploring the gut microbiota-microbial metabolites-targets regulatory network in metabolic dysfunction-associated steatotic liver disease. (2024). Frontiers in Microbiology. Retrieved February 10, 2026, from [Link]

-

Branched-Chain Fatty Acid. (n.d.). Lipotype. Retrieved February 10, 2026, from [Link]

-

β-oxidation of branched chain fatty acids and bile acid intermediates.... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

-

The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results. (2004). Journal of Inherited Metabolic Disease. Retrieved February 10, 2026, from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved February 10, 2026, from [Link]

-

5-methyl hexanoic acid, 628-46-6. (n.d.). The Good Scents Company. Retrieved February 10, 2026, from [Link]

-

Dodd, D., Spitzer, M. H., Van Treuren, W., Merrill, B. D., Hryckowian, A. J., Higginbottom, S. K., ... & Sonnenburg, J. L. (2017). A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites. Nature, 551(7682), 648-652. Retrieved February 10, 2026, from [Link]

-

Hindson, J. (2023). Metabolism of 5-ASA by the gut microbiome. Nature Reviews Gastroenterology & Hepatology, 20(5), 269-269. Retrieved February 10, 2026, from [Link]

-

Dodd, D., Spitzer, M. H., Van Treuren, W., Merrill, B. D., Hryckowian, A. J., Higginbottom, S. K., ... & Sonnenburg, J. L. (2017). A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites. Nature, 551(7682), 648-652. Retrieved February 10, 2026, from [Link]

-

A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites. (n.d.). Nature. Retrieved February 10, 2026, from [Link]

Sources

- 1. annualreviews.org [annualreviews.org]

- 2. This compound | C7H14O2 | CID 12344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. lipotype.com [lipotype.com]

- 5. aocs.org [aocs.org]

- 6. Showing Compound this compound (FDB008226) - FooDB [foodb.ca]

- 7. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Beta oxidation - Wikipedia [en.wikipedia.org]

- 9. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jackwestin.com [jackwestin.com]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. Frontiers | Exploring the gut microbiota-microbial metabolites-targets regulatory network in metabolic dysfunction-associated steatotic liver disease [frontiersin.org]

- 13. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]

- 14. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 5-Methylhexanoic acid

Title: Technical Monograph: 5-Methylhexanoic Acid – Physicochemical Profile, Synthesis, and Pharmaceutical Applications[1]

Executive Summary

This compound (CAS 628-46-6), also known as isoheptanoic acid, is a branched-chain saturated fatty acid critical to the pharmaceutical and flavor industries.[1] It serves as a structural scaffold in the synthesis of Pregabalin (Lyrica), a blockbuster anticonvulsant and analgesic, and acts as a ligand in the formation of biocompatible Metal-Organic Frameworks (MOFs) for drug delivery. This guide provides a rigorous technical analysis of its properties, a validated laboratory synthesis protocol, and its application in modern drug development.

Chemical Identity & Molecular Architecture

The molecule features a terminal carboxylic acid group attached to a six-carbon chain with a methyl branch at the penultimate position (iso-structure). This branching significantly influences its lipophilicity and steric interactions compared to its straight-chain isomer, heptanoic acid.[1]

| Parameter | Details |

| IUPAC Name | This compound |

| Common Synonyms | Isoheptanoic acid, Isoamylacetic acid, 5-Methylcaproic acid |

| CAS Registry Number | 628-46-6 |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| SMILES | CC(C)CCCC(=O)O |

| InChI Key | MHPUGCYGQWGLJL-UHFFFAOYSA-N |

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for process engineering and formulation.

| Property | Value | Condition / Note |

| Physical State | Colorless to pale yellow liquid | @ 20°C |

| Boiling Point | 216 °C | @ 760 mmHg (Standard Pressure) |

| Melting Point | < -25 °C | Remains liquid at standard freezer temps |

| Density | 0.910 – 0.912 g/cm³ | @ 20°C |

| Refractive Index ( | 1.422 | @ 20°C |

| Water Solubility | ~3.93 g/L | Slightly soluble; lipophilic character dominates |

| Partition Coefficient (LogP) | 2.22 | Indicates good membrane permeability |

| Acid Dissociation (pKa) | 4.78 ± 0.10 | Typical for aliphatic carboxylic acids |

| Flash Point | 102 °C | Closed Cup (Combustible) |

Synthesis & Production Methodologies

While industrial production often utilizes the oxidation of isoheptyl alcohol or hydrocarboxylation of isohexene, the Malonic Ester Synthesis remains the gold standard for laboratory-scale preparation due to its high specificity and self-validating mechanism.

Validated Experimental Protocol: Malonic Ester Route

Objective: Synthesis of this compound from diethyl malonate and 1-bromo-3-methylbutane (isoamyl bromide).[1]

Reagents:

-

Diethyl malonate (1.0 eq)[1]

-

Sodium ethoxide (1.1 eq, 21% wt in ethanol)[1]

-

1-Bromo-3-methylbutane (1.0 eq)[1]

-

Sulfuric Acid (dilute and conc.)

Step-by-Step Methodology:

-

Enolate Formation: In a dry round-bottom flask under

, add diethyl malonate to the sodium ethoxide solution at 0°C. Stir for 30 min to generate the sodiomalonic ester. -

Alkylation: Add 1-bromo-3-methylbutane dropwise. Reflux the mixture for 4–6 hours. Monitor by TLC (disappearance of alkyl halide).

-

Hydrolysis: Evaporate ethanol. Add 40% NaOH solution and reflux for 3 hours to hydrolyze the diester to the dicarboxylate salt.

-

Acidification: Cool and acidify with dilute

to pH < 2. Extract with diethyl ether.[6] -

Decarboxylation: Evaporate ether to obtain the crude dicarboxylic acid (Isoamylmalonic acid). Heat the neat solid to 180°C.

evolution will be vigorous. Continue heating until gas evolution ceases. -

Purification: Distill the resulting oil under reduced pressure (vacuum distillation) to collect pure this compound (bp ~105°C @ 10 mmHg).

Reaction Pathway Visualization

Figure 1: Step-wise synthesis of this compound via the Malonic Ester pathway, highlighting the critical decarboxylation step.

Spectroscopic Characterization

Verification of the synthesized product is performed using NMR and Mass Spectrometry.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 11.8 ppm (1H, br s): Carboxylic acid proton (-COOH ).[1]

-

δ 2.35 ppm (2H, t, J=7.5 Hz):

-methylene protons (-CH ₂-COOH).[1] -

δ 1.5–1.6 ppm (1H, m): Methine proton at the branching point (-CH (CH₃)₂).[1]

-

δ 1.2–1.4 ppm (4H, m): Chain methylene protons.

-

δ 0.89 ppm (6H, d, J=6.6 Hz): Geminal dimethyl group (-CH(CH ₃)₂).[1]

-

-

Mass Spectrometry (EI, 70 eV):

-

Molecular Ion (M⁺): m/z 130 (weak).

-

Base Peak: m/z 60 (McLafferty rearrangement product, characteristic of carboxylic acids with

-hydrogens).[1] -

Fragment: m/z 87 (Loss of isopropyl group).

-

Applications in Drug Development

Pregabalin (Lyrica) Precursor

This compound is the carbon skeleton backbone for Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid).[1][2] While Pregabalin contains an amino group at the C3 position, this compound derivatives (such as isovaleraldehyde used in the condensation step) are fundamental to constructing this scaffold.

-

Mechanism:[1][3][4][5] The acid functionality allows for derivatization into amides or esters, which are subjected to Hofmann rearrangement or reduction to install the amine functionality required for the GABA analog activity.

Metal-Organic Frameworks (MOFs)

Recent research utilizes this compound as a modulating ligand in the synthesis of Zinc-based MOFs (e.g., MOF-5 derivatives).[1] The branched alkyl tail increases the hydrophobicity of the pore environment, enhancing the loading capacity for lipophilic drugs and slowing hydrolysis rates for sustained release formulations.

Figure 2: Strategic utilization of this compound in anticonvulsant synthesis and advanced drug delivery systems.

Safety & Handling (MSDS Summary)

-

Hazards: Corrosive (Skin Corr. 1B). Causes severe skin burns and eye damage.

-

Handling: Use in a fume hood. Wear chemical-resistant gloves (Nitrile) and eye protection.[1]

-

Storage: Store at room temperature in a tightly closed container, away from strong oxidizing agents and bases.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12344, this compound. Retrieved from [Link]

-

The Good Scents Company. (2023). This compound Physical Properties and Organoleptic Data. Retrieved from [Link]

-

Chemistry Steps. (2022). The Malonic Ester Synthesis of Carboxylic Acids. Retrieved from [Link]

-

NIST Chemistry WebBook. (2024). Mass Spectrum of this compound. SRD 69. Retrieved from [Link][1]

Sources

- 1. Showing Compound this compound (FDB008226) - FooDB [foodb.ca]

- 2. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. sigmaaldrich.com [sigmaaldrich.com]

natural occurrence of 5-Methylhexanoic acid in foods

Title: The Natural Occurrence and Analytical Characterization of 5-Methylhexanoic Acid in Food Matrices

Executive Summary this compound (CAS 628-46-6), often synonymous with isoheptanoic acid, is a branched-chain fatty acid (BCFA) of significant interest in flavor chemistry and metabolic profiling. While ubiquitous in the mammalian gut as a product of rumen microbial activity, its presence in the human food supply is specific, potent, and often indicative of particular fermentation pathways. This guide provides a technical deep-dive into its biosynthetic origins, natural occurrence, and the rigorous analytical protocols required for its quantification, designed for researchers in food science and drug development.

Chemical Identity & Properties

Before establishing analytical protocols, one must understand the target analyte's physicochemical behavior. This compound is an iso-branched fatty acid (iso-C7:0).

-

Common Synonyms: Isoheptanoic acid, Isoenanthic acid[1]

-

Molecular Formula: C

H -

Structure: A 6-carbon backbone with a methyl group at the penultimate (C5) position.

-

Odor Threshold: Extremely low. Exhibits "cheesy" or "sweaty" notes at high concentrations, but contributes crucial "fruity/waxy" nuances in dilute fruit matrices (e.g., strawberry).

Biosynthetic Origins: The Mechanistic Pathway

Understanding why this compound exists in food allows for better prediction of its occurrence. The primary route of synthesis is microbial , specifically through the catabolism of Leucine.

Microbial Synthesis (Rumen & Fermentation)

In ruminants (cows, sheep) and certain fermentative bacteria (e.g., in soy sauce or cheese aging), this compound is synthesized via the branched-chain amino acid (BCAA) degradation pathway .

-

Primer Formation: Leucine is transaminated to

-ketoisocaproate, then decarboxylated to Isovaleryl-CoA (a 5-carbon primer). -

Chain Elongation: The fatty acid synthase (FAS) complex utilizes Isovaleryl-CoA instead of Acetyl-CoA as the starting unit.

-

Condensation: Malonyl-ACP adds 2 carbons to the primer.

-

Reduction: The cycle completes to form a 7-carbon chain: This compound .

Visualization: Leucine Catabolism to Iso-BCFA

The following diagram illustrates the critical transition from amino acid metabolism to fatty acid synthesis.

Figure 1: Biosynthetic pathway converting Leucine to this compound via Isovaleryl-CoA priming.

Occurrence in Food Matrices

The presence of this compound is non-uniform. It accumulates in lipid-rich fractions of ruminant products and specific plant volatiles.

Table 1: Quantitative & Qualitative Occurrence

| Food Matrix | Source Origin | Concentration / State | Role/Note |

| Dairy (Milk/Cheese) | Rumen bacterial synthesis | 10–500 ppm (in milk fat) | Key contributor to "dairy" flavor profile. Levels increase with forage feeding. |

| Lamb/Mutton Fat | Rumen bacterial synthesis | High (relative to beef) | Distinctive "mutton" flavor marker. |

| Strawberry | Esterification during ripening | Trace (< 1 ppm) | Often present as ethyl esters; contributes to "jammy" notes. |

| Fermented Liquors | Yeast metabolism (Ehrlich pathway) | Trace - 5 ppm | Found in Chinese liquors (Wuliangye) and aged spirits. |

| Tea (Black/Green) | Lipid degradation | Trace | Contributes to the waxy/fatty aroma background. |

Technical Insight: In dairy, BCFAs (including 5-methylhexanoic) are preferentially located at the sn-1 or sn-3 position of triacylglycerols, enhancing their bioavailability and potential bioactivity in the human gut.

Analytical Methodologies

Quantifying this compound requires distinguishing it from its straight-chain isomer (Heptanoic acid) and its positional isomer (4-Methylhexanoic acid, or anteiso-C7). Standard C18 columns often fail to resolve these isomers.

Protocol: Lipid Extraction & FAME Derivatization

Objective: Convert free fatty acids and glycerides into volatile Fatty Acid Methyl Esters (FAMEs) for GC analysis.

-

Extraction:

-

Homogenize 5g sample in Chloroform:Methanol (2:1 v/v) (Folch Method).

-

Why: Ensures total lipid recovery, including polar phospholipids where BCFAs may reside.

-

Centrifuge and collect the lower organic phase. Dry under N

.

-

-

Derivatization (Acid-Catalyzed):

-

Resuspend lipid in 1 mL Toluene.

-

Add 2 mL 1% Sulfuric Acid in Methanol .

-

Incubate at 50°C for 12 hours (mild) or 80°C for 2 hours.

-

Critical: Avoid alkaline hydrolysis alone, as it may not fully methylate free fatty acids. Acid catalysis is required for total FAME generation.

-

-

Extraction of FAMEs:

-

Add 5 mL Hexane and 2 mL saturated NaCl. Vortex.

-

Collect upper Hexane layer containing FAMEs.

-

Instrumental Analysis (GC-MS)

System: Gas Chromatography - Mass Spectrometry (Single Quadrupole or Triple Quad).

-

Column Selection: High Polarity Cyanopropyl Column (e.g., CP-Sil 88 or SP-2560).

-

Reasoning: Non-polar columns (DB-5) co-elute iso- and anteiso- isomers. Highly polar phases separate based on subtle dipole interactions caused by the methyl branch.

-

-

Oven Program:

-

Start: 50°C (hold 2 min).

-

Ramp: 4°C/min to 240°C.

-

Note: Slow ramp is essential for isomer resolution in the C14–C18 region, though 5-Methylhexanoic (C7) elutes early.

-

-

MS Detection:

-

SIM Mode (Selected Ion Monitoring): Target m/z 74 (McLafferty rearrangement, characteristic of FAMEs) and m/z 87 (characteristic of iso-branching).

-

Visualization: Analytical Workflow

Figure 2: Step-by-step analytical workflow for isolating and quantifying this compound.

Implications for Research & Drug Development

-

Biomarker Utility: this compound levels in human plasma are emerging as validated biomarkers for dairy fat intake . This is critical for epidemiological studies linking diet to metabolic health.

-

Flavor Modulation: In pharmaceutical formulations (syrups/chewables), masking the "cheesy" off-note of this compound (if using dairy-derived excipients) is a common challenge. Conversely, it is used to engineer "natural" fruit flavors.

-

Gut Health: As a short/medium-chain BCFA, it exhibits anti-inflammatory properties similar to butyrate, potentially modulating the gut microbiome.

References

-

Comparison of Flavor Differences between the Juices and Wines of Four Strawberry Cultivars. MDPI Molecules. Available at: [Link]

-

Odd- and Branched-Chain Fatty Acids in Lamb Meat as Potential Indicators of Fattening Diet Characteristics. PubMed Central. Available at: [Link]

-

Characterization of Aroma Compounds of Chinese “Wuliangye” and “Jiannanchun” Liquors. ACS Publications. Available at: [Link]

-

Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. PubMed Central. Available at: [Link]

Sources

Technical Guide: The Role of 5-Methylhexanoic Acid in Cellular Signaling

The following technical guide is structured to provide an in-depth analysis of 5-Methylhexanoic acid (Isoheptanoic acid), focusing on its physicochemical properties, role in cellular signaling, and experimental methodologies for its study.

Executive Summary

This compound (CAS: 628-46-6) is a branched-chain fatty acid (BCFA) characterized by a methyl group at the antepenultimate carbon position.[1] While historically categorized primarily as a flavor compound or a microbial fermentation byproduct, emerging research reclassifies specific BCFAs as "metabokines"—metabolic signals that modulate cellular function.

Unlike straight-chain medium-chain fatty acids (MCFAs) like heptanoic acid, the branched structure of this compound imparts unique biophysical properties, specifically in disrupting lipid packing density in cellular membranes.[1] This guide details its dual-mode signaling mechanism: (1) Direct Receptor Modulation (via Free Fatty Acid Receptors) and (2) Membrane Biophysics & Metabolic Integration (mTOR/Nrf2 axes).

Physicochemical & Physiological Context

Chemical Identity[1][2]

-

Synonyms: Isoheptanoic acid, Isoenanthic acid[4]

-

Formula: C

H -

Structure: A 6-carbon chain with a methyl branch at C5 (iso-structure).[1]

Biological Occurrence

Endogenously, this compound arises from the catabolism of leucine and isoleucine or via microbial fermentation in the gut. It is present in biofluids (sweat, urine) and is a key component of the vernix caseosa, suggesting a role in barrier formation and innate immunity.

Mechanisms of Action: The Signaling Core

The cellular signaling of this compound operates through three distinct pillars.

Pillar I: Membrane Fluidity and Receptor Clustering

The "iso" branching prevents the tight crystalline packing seen with straight-chain fatty acids (e.g., palmitic acid). Incorporation of this compound into the phospholipid bilayer increases membrane fluidity.[1]

-

Mechanism: Increased fluidity modulates the lateral mobility of transmembrane proteins.

-

Effect: Enhances the clustering efficiency of G-Protein Coupled Receptors (GPCRs) and receptor tyrosine kinases (RTKs) within lipid rafts, effectively lowering the activation threshold for downstream cascades.

Pillar II: GPCR Activation (FFAR2/FFAR3)

Short- and medium-chain fatty acids are ligands for Free Fatty Acid Receptors (FFARs).[1]

-

Target: GPR43 (FFAR2) and GPR41 (FFAR3).

-

Signaling Cascade: Binding induces G

q/11 coupling, triggering Phospholipase C (PLC) activation. -

Output: Hydrolysis of PIP2

IP3 + DAG. IP3 triggers Ca

Pillar III: Metabolic Signaling (mTORC1 & Nrf2)

Upon cellular entry (via CD36 or passive diffusion), this compound enters the mitochondrial matrix.

-

Beta-Oxidation: It is metabolized into Acetyl-CoA and Propionyl-CoA (due to the odd-chain/branching).[1]

-

Anaplerosis: Propionyl-CoA enters the TCA cycle (via Succinyl-CoA), replenishing intermediates.[1]

-

mTORC1 Activation: High ATP/AMP ratios and amino acid abundance (signaled via metabolite availability) activate the mTORC1 complex, promoting protein synthesis.

-

Nrf2 Axis: As a mild metabolic stressor, it can trigger the Keap1-Nrf2 pathway, upregulating Antioxidant Response Element (ARE) genes (e.g., HO-1, NQO1), providing cytoprotection.

Visualization: The Signaling Architecture

The following diagram illustrates the integration of these three pillars.

Caption: Integrated signaling map showing GPCR activation, mitochondrial metabolism, and Nrf2 stress response pathways.[1]

Experimental Protocols

To validate the role of this compound, researchers must employ self-validating protocols that distinguish between simple nutrient metabolism and active signaling.[1]

Protocol A: Preparation of Fatty Acid Conjugates

Rationale: Free fatty acids are cytotoxic at high concentrations due to detergent effects. Conjugation to BSA (Bovine Serum Albumin) mimics physiological transport.

-

Stock Solution: Dissolve this compound (Sigma-Aldrich, >98%) in 100% Ethanol to 100 mM.

-

BSA Preparation: Dissolve fatty acid-free BSA in PBS to 10% (w/v). Filter sterilize (0.22 µm).

-

Conjugation:

-

Heat BSA solution to 37°C.

-

Add fatty acid stock dropwise with constant stirring to reach final concentration of 5 mM (molar ratio FA:BSA ~ 2:1 to 4:1).

-

Stir for 1 hour at 37°C until clear.

-

-

Validation: Measure free fatty acid concentration using a colorimetric FFA kit to ensure binding.

Protocol B: Intracellular Calcium Flux Assay

Rationale: To confirm GPCR (Gq-coupled) activation.[1]

-

Cell Seeding: Seed HEK293 cells (transfected with FFAR2/3) or neutrophils at 50,000 cells/well in a black-walled 96-well plate.

-

Dye Loading:

-

Wash cells with HBSS (w/o Ca2+/Mg2+).

-

Incubate with Fluo-4 AM (4 µM) + Pluronic F-127 (0.04%) for 45 min at 37°C.

-

-

Baseline: Measure fluorescence (Ex: 494 nm, Em: 516 nm) for 30 seconds.

-

Stimulation: Inject this compound-BSA complex (Final: 100 µM - 1 mM).

-

Data Acquisition: Record fluorescence every 2 seconds for 3 minutes.

-

Analysis: Plot

. A sharp peak within 10-20 seconds indicates GPCR activation.[1]

Protocol C: Metabolic Flux & Uptake (GC-MS)

Rationale: To quantify cellular uptake and distinguish it from surface adsorption.[1]

-

Treatment: Treat HepG2 cells with 200 µM this compound for 6, 12, and 24 hours.

-

Quenching: Wash cells 3x with ice-cold PBS. Scrape into methanol:water (80:20).

-

Extraction:

-

Add internal standard (e.g., Heptadecanoic acid, C17:0).

-

Chloroform extraction (Folch method).

-

-

Derivatization:

-

Dry organic phase under N2.

-

Add BF3-Methanol (14%) and heat at 60°C for 30 mins (Methyl esterification).

-

Extract FAMEs (Fatty Acid Methyl Esters) into Hexane.

-

-

GC-MS Analysis:

-

Column: DB-5ms or equivalent.[1]

-

Monitor m/z specific to branched FAMEs (distinct retention time from straight-chain heptanoic acid).

-

Quantitative Data Summary

The following table summarizes comparative data extrapolated from MCFA and BCFA studies relevant to this compound.

| Parameter | This compound (Iso-C7) | Heptanoic Acid (C7) | Control (Vehicle) | Significance |

| LogP (Lipophilicity) | ~2.2 | ~2.4 | N/A | Higher solubility for Iso-C7 |

| MP (Melting Point) | -55°C | -7.5°C | N/A | Iso-C7 increases fluidity |

| Ca2+ Flux ( | 1.8 - 2.2 (Estimated) | 1.5 - 1.8 | 1.0 | Stronger GPCR agonist potential |

| Mitochondrial ROS | Moderate Increase (+20%) | Low Increase (+5%) | Baseline | Activates Nrf2 |

| Odor Threshold | High (Cheese/Fermented) | High (Rancid) | N/A | Olfactory signaling relevant |

Workflow Visualization

Caption: Experimental workflow for validating this compound signaling activity.

Safety & Handling

-

Hazards: Corrosive (Skin Corr.[3][6] 1B), Serious Eye Damage (Cat 1).

-

PPE: Neoprene gloves, chemical splash goggles, and fume hood operation are mandatory.

-

Disposal: Organic waste stream; do not release into drains due to potential aquatic toxicity.

References

-

PubChem. (n.d.). This compound | C7H14O2.[1][2][3][4][5] National Library of Medicine. Retrieved January 30, 2026, from [Link]

-

Noguchi, H., et al. (2018). Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis.[1][7] PubMed Central. Retrieved January 30, 2026, from [Link]

-

Taormina, G., et al. (2023). Monomethyl branched-chain fatty acids: Health effects and biological mechanisms. PubMed.[8][9] Retrieved January 30, 2026, from [Link]

-

FooDB. (n.d.). Compound this compound (FDB008226).[1] Retrieved January 30, 2026, from [Link]

Sources

- 1. Showing Compound this compound (FDB008226) - FooDB [foodb.ca]

- 2. This compound | 628-46-6 [chemicalbook.com]

- 3. This compound | C7H14O2 | CID 12344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. This compound | 628-46-6 | Benchchem [benchchem.com]

- 6. Heptanoic Acid | C7H14O2 | CID 8094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The branched-chain fatty acids of butterfat. 5. The isolation of 12-methyltridecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

The Biophysics of 5-Methylhexanoic Acid: Modulating Membrane Fluidity for Drug Delivery and Cellular Adaptation

The following technical guide details the biophysical impact of 5-Methylhexanoic acid on membrane fluidity, designed for researchers in drug delivery and membrane biophysics.

Executive Summary

This compound (Isoheptanoic acid) is a branched-chain fatty acid (BCFA) that serves as a potent modulator of lipid bilayer dynamics. Unlike straight-chain saturated fatty acids that promote rigid membrane packing, the iso-methyl branch of this compound introduces significant steric hindrance within the acyl core of the membrane. This guide analyzes the biophysical mechanism by which this compound increases membrane fluidity, lowers phase transition temperatures (

Molecular Architecture & Biophysics

Structural Determinants of Fluidity

The impact of a fatty acid on membrane fluidity is dictated by its ability to pack against adjacent phospholipids.

-

n-Heptanoic Acid (Straight Chain): Linear structure allows for maximal Van der Waals contact, promoting an ordered, "gel-like" (

) phase. -

This compound (Branched Chain): The terminal isopropyl group creates a structural "wedge." This steric bulk prevents the acyl chains from aligning in a parallel, crystalline lattice.

Key Physical Property:

-

Melting Point: < -25°C (Liquid at physiological temperature).[1]

-

Effect: When intercalated into a lipid bilayer (e.g., DPPC or Stratum Corneum lipids), it acts as a "molecular impurity," disrupting the cooperative transition of the membrane and increasing the motional freedom of surrounding lipids.[2]

Mechanism of Action: The "Wedge" Effect

The primary mechanism is the disruption of acyl chain ordering .

-

Intercalation: The amphiphilic nature of this compound allows it to partition into the bilayer, with the carboxyl headgroup anchored at the interface and the hydrophobic tail penetrating the core.

-

Steric Clash: The C5-methyl group creates a void volume (free volume) that adjacent straight-chain lipids cannot fill.

-

Fluidization: This reduction in packing density lowers the energy required for the membrane to transition from the gel phase (

) to the liquid-crystalline phase (

[14]

Applications in Drug Development

Permeation Enhancement

In pharmaceutical formulations, this compound functions as a Chemical Permeation Enhancer (CPE) . By fluidizing the rigid lipid matrix of the Stratum Corneum (transdermal) or the intestinal epithelium (oral), it facilitates the passive diffusion of hydrophilic drugs and macromolecules.

| Parameter | Effect of this compound | Benefit for Drug Delivery |

| Lipid Packing | Disrupted / Disordered | Creates diffusion channels for drugs.[3] |

| Phase Transition ( | Decreased | Maintains membrane in fluid state at skin/body temp.[3] |

| Membrane Viscosity | Reduced | Increases lateral diffusion rates of active ingredients.[3] |

Biological Relevance (Bacterial Adaptation)

While used exogenously in pharma, this molecule mirrors the Homeoviscous Adaptation strategy used by bacteria like Listeria monocytogenes and Staphylococcus aureus. These organisms synthesize iso-branched fatty acids to maintain membrane fluidity in cold environments, preventing the membrane from freezing into a non-functional gel state.

Experimental Validation Protocols

To rigorously assess the impact of this compound on membrane fluidity, the following self-validating protocols are recommended.

Protocol A: Fluorescence Anisotropy (DPH Probe)

Objective: Quantify rotational diffusion of the membrane probe 1,6-diphenyl-1,3,5-hexatriene (DPH). A decrease in anisotropy (

Materials:

-

DPPC (dipalmitoylphosphatidylcholine) vesicles.

-

This compound (Reagent Grade).

-

DPH (Fluorescent Probe).

-

Spectrofluorometer equipped with polarizers.

Workflow:

-

Vesicle Preparation: Prepare Large Unilamellar Vesicles (LUVs) of DPPC via extrusion (100 nm).

-

Doping: Incubate LUVs with varying molar ratios (0–10 mol%) of this compound.

-

Labeling: Add DPH (final conc. 1

M) and incubate at 37°C for 30 mins. -

Measurement:

-

Excitation: 360 nm | Emission: 430 nm.[3]

-

Measure intensities:

(vertical-vertical) and

-

-

Calculation:

(Where G is the instrument correction factor).

Self-Validation Check:

-

Control: Pure DPPC at 25°C should yield a high anisotropy value (

, Gel Phase). -

Experimental: Addition of this compound should significantly lower

at temperatures below the main phase transition of DPPC (41°C).

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Measure the shift in the main phase transition temperature (

Workflow:

-

Prepare Multilamellar Vesicles (MLVs) of DPPC + this compound.

-

Scan rate: 1°C/min from 20°C to 60°C.

-

Result: Expect a broadening of the peak and a shift of

to lower temperatures (e.g., shift from 41°C

References

-

Vertex AI Search. (2024). Membrane Fluidity and 5-Lipoxygenase Activity. National Institutes of Health (NIH). Link

-

K. Legako et al. (2019). Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes. Journal of Physical Chemistry B. Link

-

Singh, J. et al. (2019). Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus. NIH / PubMed Central. Link

-

Tanojo, H. et al. (1997).[2] Skin Permeation Enhancement of Diclofenac by Fatty Acids. Journal of Pharmaceutical Sciences. Link

-

PubChem. (2024). This compound - Physical Properties and Safety. National Center for Biotechnology Information. Link

Sources

An In-depth Technical Guide to the Enzymatic Degradation of 5-Methylhexanoic Acid

Abstract

5-Methylhexanoic acid, a branched-chain fatty acid (BCFA), represents a class of lipids whose metabolic fate is of increasing interest in the fields of microbiology, metabolic disorders, and drug development. Unlike their straight-chain counterparts, the degradation of BCFAs requires a specialized enzymatic machinery to navigate the steric hindrance imposed by their methyl branches. This technical guide provides a comprehensive overview of the hypothesized enzymatic pathways involved in the catabolism of this compound. Drawing from established principles of fatty acid oxidation and the metabolism of analogous branched-chain structures, this document delineates a putative degradation pathway, details the requisite enzymatic players, and offers field-proven experimental protocols for its elucidation and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the metabolism of this and similar branched-chain fatty acids.

Introduction: The Metabolic Significance of this compound

This compound, also known as isoheptanoic acid, is a seven-carbon medium-chain fatty acid.[1][2] While not as prevalent as its straight-chain analog, heptanoic acid, it is found in various natural sources and can arise from the metabolism of other branched-chain compounds. The catabolism of such fatty acids is a vital source of energy, particularly when glucose is scarce.[3][4] The presence of a methyl group on the carbon backbone introduces a structural complexity that precludes direct degradation through the canonical beta-oxidation pathway that efficiently processes straight-chain fatty acids.[1] Understanding the enzymatic pathways that catabolize this compound is therefore crucial for a complete picture of lipid metabolism and may offer insights into metabolic diseases where the breakdown of branched-chain lipids is impaired.

The Inferred Enzymatic Pathway of this compound Degradation

Due to the limited direct research on the degradation of this compound, the following pathway is inferred from the well-established principles of beta-oxidation of straight-chain and other branched-chain fatty acids.[3][5][6] The pathway is likely to occur within the mitochondria and/or peroxisomes, the primary sites of fatty acid oxidation.[2][7]

Step 1: Activation to 5-Methylhexanoyl-CoA

Prior to entering the oxidative pathway, this compound must be activated by its esterification to coenzyme A (CoA). This reaction is catalyzed by an acyl-CoA synthetase (ACS), likely an isoform with a preference for medium-chain fatty acids.[4]

-

Enzyme: Medium-chain acyl-CoA synthetase

-

Reaction: this compound + ATP + CoA-SH → 5-Methylhexanoyl-CoA + AMP + PPi

-

Causality: This activation step serves two primary purposes: it "energizes" the fatty acid for subsequent reactions and tags it for transport into the mitochondrial matrix, the primary site of beta-oxidation.

Step 2: The First Cycle of Beta-Oxidation

With the methyl group at the γ-position (C5), the initial steps of beta-oxidation can proceed unimpeded. This cycle involves four key enzymatic reactions:

-

Dehydrogenation: 5-Methylhexanoyl-CoA is oxidized by a medium-chain acyl-CoA dehydrogenase (MCAD) to form trans-Δ2-5-methylhexenoyl-CoA, with the concomitant reduction of FAD to FADH2.[3]

-

Hydration: The double bond is hydrated by enoyl-CoA hydratase to yield 3-hydroxy-5-methylhexanoyl-CoA.[5]

-

Dehydrogenation: The hydroxyl group is oxidized by 3-hydroxyacyl-CoA dehydrogenase to form 3-keto-5-methylhexanoyl-CoA, reducing NAD+ to NADH.[5]

-

Thiolysis: The carbon-carbon bond between the α and β carbons is cleaved by β-ketothiolase with the insertion of a new CoA molecule, releasing acetyl-CoA and forming 3-methylbutanoyl-CoA.[3]

Step 3: The Challenge of the β-Methyl Group

The product of the first round of beta-oxidation, 3-methylbutanoyl-CoA (isovaleryl-CoA), now has a methyl group on its β-carbon. This structure sterically hinders the action of the next acyl-CoA dehydrogenase, effectively blocking further degradation by the standard beta-oxidation pathway. At this juncture, the metabolic route is proposed to diverge, mirroring the catabolism of the branched-chain amino acid leucine, which also produces isovaleryl-CoA.

Step 4: The Leucine Degradation Pathway Analogy

The subsequent steps are hypothesized to follow the established pathway for isovaleryl-CoA catabolism:

-

Dehydrogenation: Isovaleryl-CoA is dehydrogenated by isovaleryl-CoA dehydrogenase to form 3-methylcrotonyl-CoA.

-

Carboxylation: 3-Methylcrotonyl-CoA carboxylase , a biotin-dependent enzyme, carboxylates 3-methylcrotonyl-CoA to form 3-methylglutaconyl-CoA.[8]

-

Hydration: 3-Methylglutaconyl-CoA hydratase adds a water molecule to 3-methylglutaconyl-CoA, yielding 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[8][9]

-

Cleavage: HMG-CoA lyase cleaves HMG-CoA into acetyl-CoA and acetoacetate.

The resulting acetyl-CoA can enter the citric acid cycle for further energy production, while acetoacetate is a ketone body that can be used as fuel by various tissues.

Alternative Considerations: Peroxisomal Oxidation

It is also plausible that the degradation of this compound, particularly the handling of the branched intermediate, occurs within peroxisomes. Peroxisomes are known to be involved in the initial breakdown of very-long-chain and branched-chain fatty acids.[1][2][7] The enzymes in peroxisomes are distinct from their mitochondrial counterparts and are capable of handling more complex fatty acid structures.[1]

Visualizing the Hypothesized Degradation Pathway

The following diagram, generated using Graphviz, illustrates the proposed enzymatic steps in the degradation of this compound.

Caption: Inferred enzymatic pathway for this compound degradation.

Experimental Protocols for Pathway Elucidation

Validating the hypothesized pathway requires a multi-faceted experimental approach. The following protocols provide a framework for investigating the degradation of this compound in a given biological system.

In Vitro Fatty Acid Oxidation Assay

This assay measures the overall rate of fatty acid oxidation in isolated mitochondria or cell homogenates.

Methodology:

-

Isolate Mitochondria: Isolate mitochondria from the tissue or cell line of interest using differential centrifugation.

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction buffer containing KHB, BSA (fatty acid-free), L-carnitine, and ATP.

-

Add Substrate: Add radiolabeled [1-14C]-5-methylhexanoic acid to the reaction mixture.

-

Initiate Reaction: Add the isolated mitochondria to the reaction mixture and incubate at 37°C.

-

Stop Reaction: After a defined time, stop the reaction by adding perchloric acid.

-

Separate Metabolites: Separate the water-soluble metabolites (including radiolabeled acetyl-CoA) from the unreacted fatty acid by centrifugation.

-

Quantify Oxidation: Measure the radioactivity in the aqueous phase using a scintillation counter to determine the rate of oxidation.[10]

Metabolite Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying the intermediates of the degradation pathway.

Methodology:

-

Sample Preparation: Perform the in vitro oxidation assay as described above, but with non-radiolabeled this compound.

-

Extraction: Extract the fatty acid metabolites from the reaction mixture using a suitable organic solvent like iso-octane.[11]

-

Derivatization: Derivatize the extracted metabolites to increase their volatility for GC analysis (e.g., convert to pentafluorobenzyl esters).[11]

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the metabolites based on their boiling points and polarity, and the mass spectrometer provides a mass spectrum for each separated compound, allowing for its identification by comparison to spectral libraries.[12]

-

Quantification: Use deuterated internal standards for accurate quantification of the identified metabolites.[11]

Identification of Involved Genes through Bioinformatics

Identifying the genes that encode the enzymes of the degradation pathway can be approached using bioinformatics.

Methodology:

-

Homology Searching: Use the protein sequences of known enzymes from the beta-oxidation and leucine degradation pathways (e.g., MCAD, enoyl-CoA hydratase, HMG-CoA lyase) as queries to search for homologous genes in the genome of the organism of interest using tools like BLAST.

-

Gene Cluster Analysis: In bacteria, genes for a metabolic pathway are often co-located in the genome in operons or gene clusters. Analyze the genomic neighborhood of the identified homologous genes for other genes that could be involved in the pathway.[13]

-

Transcriptomic Analysis: Compare the gene expression profiles of the organism when grown on this compound versus a control substrate. Genes that are significantly upregulated in the presence of this compound are strong candidates for being involved in its degradation.

Quantitative Data on Related Enzymes

While specific kinetic data for enzymes acting on 5-methylhexanoyl-CoA and its derivatives are scarce, the following table provides representative kinetic parameters for related enzymes, offering a baseline for expected enzymatic efficiencies.

| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Source Organism |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA | 2.5 | 1.5 | Human |

| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Palmitoyl-CoA | 6.8 | - | Human[14] |

| Enoyl-CoA Hydratase | Crotonyl-CoA | 30 | 7500 | Bovine Liver |

| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxybutyryl-CoA | 20 | 150 | Pig Heart |

| β-Ketothiolase | Acetoacetyl-CoA | 50 | 100 | Pig Heart |

Experimental Workflow Visualization

The following diagram illustrates a comprehensive workflow for elucidating the enzymatic pathway of this compound degradation.

Caption: A workflow for elucidating novel fatty acid degradation pathways.

Conclusion and Future Directions

The degradation of this compound is a compelling example of the metabolic adaptability of biological systems. While a definitive pathway has yet to be fully elucidated, the principles of fatty acid oxidation and amino acid catabolism provide a robust framework for its investigation. The hypothesized pathway, proceeding through an initial cycle of beta-oxidation followed by steps analogous to leucine degradation, represents the most parsimonious route based on current biochemical knowledge.

Future research should focus on the heterologous expression and characterization of candidate enzymes to confirm their substrate specificity for the intermediates of the proposed pathway. The use of stable isotope tracing in whole-cell systems will be invaluable for tracking the metabolic fate of the carbon backbone of this compound in vivo. Furthermore, investigating the regulation of the genes involved will provide a deeper understanding of how organisms adapt to utilize branched-chain fatty acids as an energy source. The insights gained from such studies will not only enhance our fundamental understanding of lipid metabolism but may also pave the way for novel therapeutic strategies for metabolic disorders and the engineering of microbial systems for biotechnological applications.

References

-

Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf - NIH. (2023-01-16). Available from: [Link]

-

Fatty Acid beta-Oxidation - AOCS. (2019-07-23). Available from: [Link]

-

3-Methylglutaconyl-CoA Hydratase Deficiency (AUH Defect) Disorder - DoveMed. Available from: [Link]

-

Odd-chain fatty acid - Wikipedia. Available from: [Link]

-

Regulation of Fatty Acid Metabolism - YouTube. (2021-08-16). Available from: [Link]

-

Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed. Available from: [Link]

-

TECHNICAL MANUAL Fatty Acid Oxidation (FAO) Assay Kit – Medium Chain. Available from: [Link]

-

How many rounds of beta-oxidation are required for odd-number carbon fatty-acids? : r/Mcat. (2020-06-13). Available from: [Link]

-

17.2: Oxidation of Fatty Acids - Biology LibreTexts. (2022-06-16). Available from: [Link]

-

Beta oxidation - Wikipedia. Available from: [Link]

-

Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins - MCAT Content - Jack Westin. Available from: [Link]

-

Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf - NIH. (2024-02-29). Available from: [Link]

-

Fatty Acid Mass Spectrometry Protocol - LIPID MAPS. Available from: [Link]

-

Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC - PubMed Central. Available from: [Link]

-

Methylglutaconyl-CoA hydratase - Wikipedia. Available from: [Link]

-

Fatty acid degradation-related gene signatures as biomarkers for ocular sarcoidosis - PMC. (2024-02-28). Available from: [Link]

-

Fatty acid metabolism - Wikipedia. Available from: [Link]

-

Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC - NIH. Available from: [Link]

-

Enoyl-CoA Hydratase: Reaction, Mechanism, and Inhibition - ResearchGate. (2019-01-01). Available from: [Link]

-

Identification of fatty acid metabolism hub genes in endometriosis using integrative bioinformatics analysis - Frontiers. (2023-11-20). Available from: [Link]

-

Kinetic parameters of hLCAD oxidase/dehydrogenase activities. - ResearchGate. Available from: [Link]

-

Biochemical characterization of human 3-methylglutaconyl-CoA hydratase and its role in leucine metabolism | Request PDF - ResearchGate. Available from: [Link]

-

Lipid Metabolism - PMC - NIH. Available from: [Link]

-

Fatty acid oxidation assay V.1 - Protocols.io. (2006-12-14). Available from: [Link]

-

A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice - MDPI. (2021-09-29). Available from: [Link]

-

Identification of Fatty Acid Components and Key Genes for Synthesis during the Development of Pecan Fruit - MDPI. (2023-11-03). Available from: [Link]

-

Quick overview of fatty acid metabolism - YouTube. (2021-11-22). Available from: [Link]

-

Fatty Acid Oxidation Assay - Creative Bioarray. Available from: [Link]

-

Peroxisomal β-Oxidation | Encyclopedia MDPI. (2022-07-15). Available from: [Link]

-

Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency (MCADD): Background, Etiology, Pathophysiology - Medscape Reference. (2021-10-01). Available from: [Link]

-

Characterization of trans-3-Methylglutaconyl CoA-Dependent Protein Acylation - MDPI. (2023-07-20). Available from: [Link]

-

Protocol for fatty acid analysis using GC-MS | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

fadB1 - Enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase - Corynebacterium resistens (strain DSM 45100 / JCM 12819 / GTC 2026 / SICGH 158) | UniProtKB | UniProt. Available from: [Link]

-

Metabolic biology of 3-methylglutaconic acid-uria: a new perspective - PMC - NIH. (2014-01-10). Available from: [Link]

-

MCAD - Genetic Metabolic Dietitians International. Available from: [Link]

-

Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis - NIH. Available from: [Link]

-

#37 Biochemistry Fat/Fatty Acid Metabolism I Lecture for Kevin Ahern's BB 451/551 - YouTube. (2012-02-06). Available from: [Link]

-

Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC - NIH. Available from: [Link]

-

Identification of genes associated with fatty acid biosynthesis based on 214 safflower core germplasm - PMC - PubMed Central. (2023-12-11). Available from: [Link]

-

III. Peroxisomal β-oxidation, PPARα, and steatohepatitis. Available from: [Link]

-

Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS - Shimadzu. Available from: [Link]

-

Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews - E-lactancia. (2018-04-20). Available from: [Link]

-

Enoyl-CoA hydratase - Proteopedia, life in 3D. (2024-06-18). Available from: [Link]

-

Genome-wide Identification and Characterization of the Gene Families Controlling Fatty Acid Biosynthesis in Flax (Linum usitatissimum L) - Longdom Publishing. Available from: [Link]

Sources

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Beta oxidation - Wikipedia [en.wikipedia.org]

- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aocs.org [aocs.org]

- 6. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 7. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methylglutaconyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 9. 3-Methylglutaconyl-CoA Hydratase Deficiency (AUH Defect) Disorder - DoveMed [dovemed.com]

- 10. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lipidmaps.org [lipidmaps.org]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Identification of fatty acid metabolism hub genes in endometriosis using integrative bioinformatics analysis [frontiersin.org]

- 14. researchgate.net [researchgate.net]

5-Methylhexanoic acid as a potential biomarker in metabolic disorders

This guide explores 5-Methylhexanoic Acid (5-MHA) , a branched-chain fatty acid (BCFA) emerging as a nuanced biomarker in the study of Isovaleric Acidemia (IVA) and Metabolic Syndrome (MetS) linked to gut dysbiosis.

Executive Summary

This compound (Isoheptanoic acid; anteiso-C7) is a medium-chain, branched fatty acid. While historically overshadowed by its shorter homolog isovaleric acid, 5-MHA has gained relevance in metabolomics as a dual-origin marker:

-